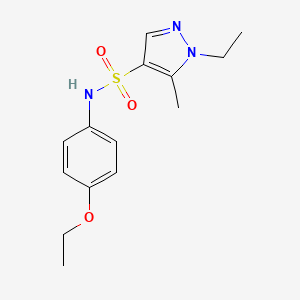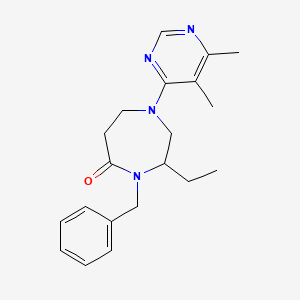![molecular formula C18H22N2O4 B5341909 N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methoxyphenyl)urea](/img/structure/B5341909.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methoxyphenyl)urea, commonly known as DMPEU, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. DMPEU is a urea derivative that has been synthesized through various methods and has shown promising results in scientific research applications.
Mécanisme D'action
The exact mechanism of action of DMPEU is not fully understood. However, it is believed to act through the inhibition of various enzymes and signaling pathways involved in inflammation and tumor growth. DMPEU has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. It has also been shown to inhibit the activity of phosphoinositide 3-kinase (PI3K), a signaling pathway involved in cell growth and survival.
Biochemical and Physiological Effects:
DMPEU has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in vitro and in vivo. DMPEU has also been shown to inhibit the proliferation of cancer cells and to induce apoptosis, or programmed cell death, in vitro. In addition, DMPEU has been shown to reduce neuropathic pain in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
DMPEU has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. DMPEU has also shown promising results in various scientific research applications, making it a potential candidate for further study. However, DMPEU also has some limitations. It has not been extensively studied in vivo, and its potential side effects and toxicity are not fully understood. Further research is needed to determine the safety and efficacy of DMPEU in humans.
Orientations Futures
There are several future directions for DMPEU research. One direction is to further study its anti-inflammatory and anti-tumor effects in vivo. Another direction is to investigate its potential use in the treatment of neuropathic pain. Additionally, the development of DMPEU analogs with improved pharmacological properties could lead to the discovery of new therapeutic agents. Finally, the study of the structure-activity relationship of DMPEU could provide insights into its mechanism of action and help to optimize its pharmacological properties.
Conclusion:
In conclusion, DMPEU is a synthetic compound that has shown promising results in various scientific research applications. It has potential therapeutic properties in the treatment of inflammation, cancer, and neuropathic pain. The synthesis of DMPEU is a complex process that requires precise control of reaction conditions and purification steps. DMPEU has several advantages for lab experiments, but its potential side effects and toxicity are not fully understood. Further research is needed to determine the safety and efficacy of DMPEU in humans.
Méthodes De Synthèse
DMPEU can be synthesized through various methods, including the reaction of 3,4-dimethoxyphenylacetic acid with 3-methoxyaniline and the subsequent conversion of the resulting intermediate to DMPEU. Another method involves the reaction of 3,4-dimethoxyphenylacetic acid with 3-methoxyphenyl isocyanate to form DMPEU. The synthesis of DMPEU is a complex process that requires precise control of reaction conditions and purification steps to obtain a high yield of pure product.
Applications De Recherche Scientifique
DMPEU has shown potential therapeutic properties in various scientific research applications. It has been studied for its anti-inflammatory, anti-tumor, and analgesic effects. DMPEU has been shown to inhibit the production of pro-inflammatory cytokines and to reduce the proliferation of cancer cells. It has also been studied for its potential use in the treatment of neuropathic pain.
Propriétés
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-22-15-6-4-5-14(12-15)20-18(21)19-10-9-13-7-8-16(23-2)17(11-13)24-3/h4-8,11-12H,9-10H2,1-3H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAWIXFDAXGNLBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)NC2=CC(=CC=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2S)-2-aminobutanoyl]-4-(4-fluoro-2-methylphenoxy)piperidine-4-carboxylic acid](/img/structure/B5341836.png)
![4-(benzylthio)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B5341843.png)
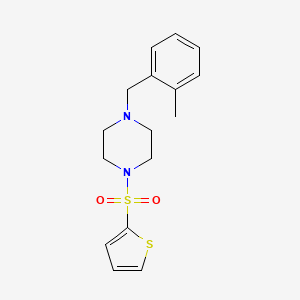
![2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)-N-methylacetamide](/img/structure/B5341867.png)
![N-(3-fluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5341872.png)
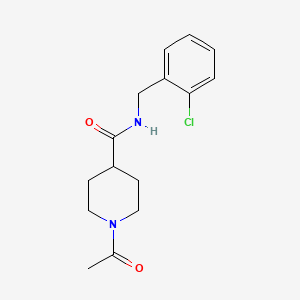
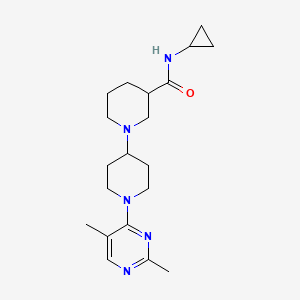
![3-ethoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5341890.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-(2-methyl-4-pyridinyl)-1,4-diazepane](/img/structure/B5341894.png)
![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5341901.png)
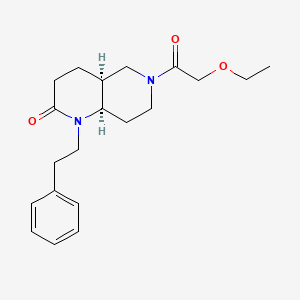
![(2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-1,1-dimethyl-2-oxoethyl)amine dihydrochloride](/img/structure/B5341920.png)
